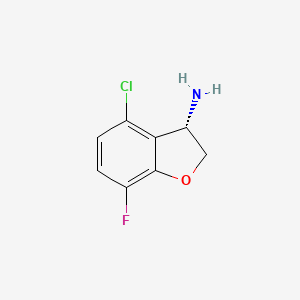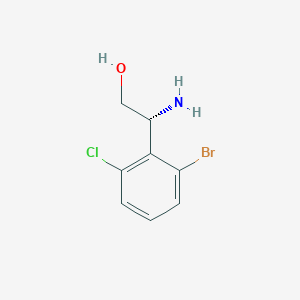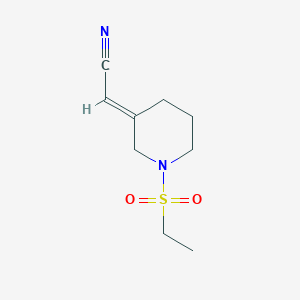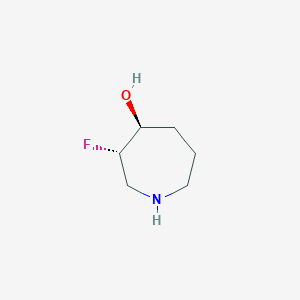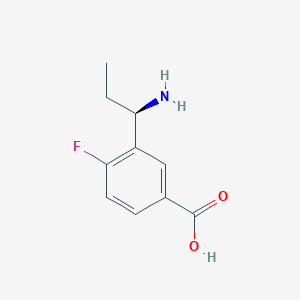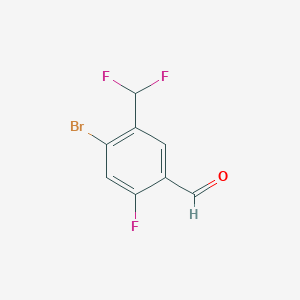
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde is an organic compound with the molecular formula C8H4BrF3O. It is a fluorinated aromatic aldehyde, which makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromine, fluorine, and aldehyde functional groups in its structure imparts unique chemical properties that are useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method is the bromination of 2-fluorobenzaldehyde, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of bromine or brominating agents, such as N-bromosuccinimide (NBS), in the presence of a catalyst like iron or aluminum chloride. The difluoromethylation can be achieved using reagents like difluoromethyl bromide or difluoromethyl sulfone under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 4-Bromo-5-(difluoromethyl)-2-fluorobenzoic acid
Reduction: 4-Bromo-5-(difluoromethyl)-2-fluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde is used in various scientific research applications, including:
Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological molecules.
Medicine: As a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(difluoromethyl)-1H-pyrazole
- 4-Bromo-5-(difluoromethyl)-2-fluoroaniline
- 4-Bromo-5-(difluoromethyl)-2-fluorophenol
Uniqueness
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde is unique due to the combination of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C8H4BrF3O |
|---|---|
Molecular Weight |
253.02 g/mol |
IUPAC Name |
4-bromo-5-(difluoromethyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C8H4BrF3O/c9-6-2-7(10)4(3-13)1-5(6)8(11)12/h1-3,8H |
InChI Key |
ZPUPTAQJSJRYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)F)Br)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


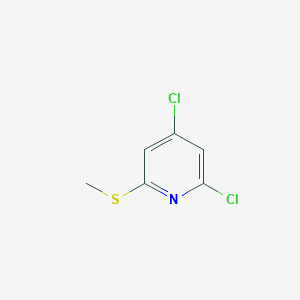
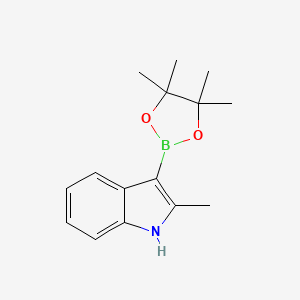
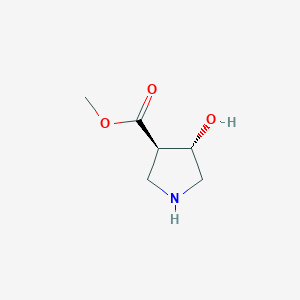
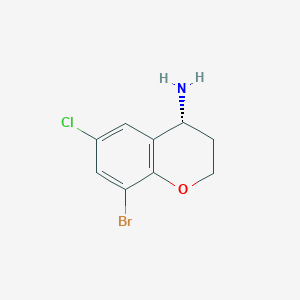
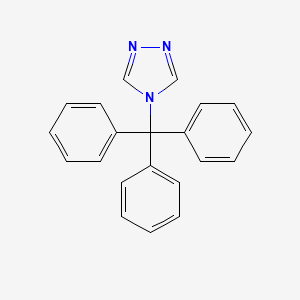
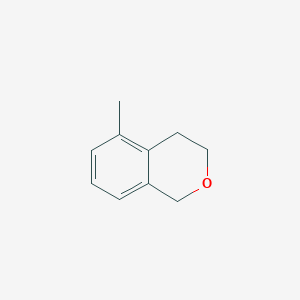
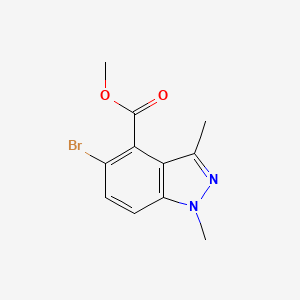
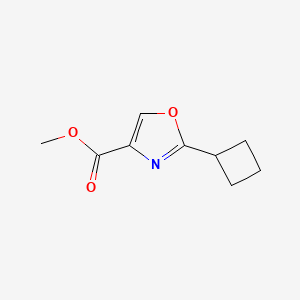
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
